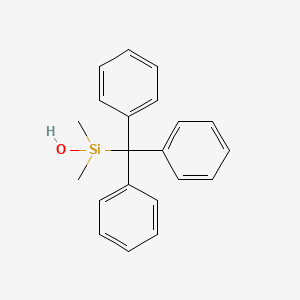

Dimethyl(triphenylmethyl)silanol

Description

Properties

CAS No. |

62092-98-2 |

|---|---|

Molecular Formula |

C21H22OSi |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

hydroxy-dimethyl-tritylsilane |

InChI |

InChI=1S/C21H22OSi/c1-23(2,22)21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,22H,1-2H3 |

InChI Key |

HAHBLGTXAHQGHB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(triphenylmethyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of the corresponding chlorosilane. The reaction typically proceeds as follows: [ \text{(C}_6\text{H}_5)_3\text{C-Si(CH}_3)_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{(C}_6\text{H}_5)_3\text{C-Si(CH}_3)_2\text{OH} + \text{HCl} ] This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the oxidation of the corresponding hydrosilane using oxidizing agents like potassium permanganate or hydrogen peroxide . This method offers the advantage of producing the silanol in high yields and with fewer by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(triphenylmethyl)silanol undergoes various chemical reactions, including:

Oxidation: The silanol group can be oxidized to form silanones.

Reduction: The compound can be reduced to the corresponding hydrosilane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: Silanones.

Reduction: Hydrosilanes.

Substitution: Silanes with various functional groups.

Scientific Research Applications

Dimethyl(triphenylmethyl)silanol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl(triphenylmethyl)silanol involves its ability to form strong bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable complexes. These interactions are crucial in applications such as catalysis and material science .

Comparison with Similar Compounds

Key Observations :

- Steric Effects: The triphenylmethyl group in this compound drastically increases molecular weight and steric bulk compared to smaller substituents (e.g., methylphenyl or thienyl). This hinders accessibility of the silanol group in reactions .

- Acidity: Silanols generally exhibit higher acidity than alcohols due to electronegativity differences (Si vs. C). This compound’s pKa is comparable to tert-butyldimethylsilanol (~14) but lower than tert-butyl alcohol (pKa 19) .

- Physical State : Bulky substituents (e.g., triphenylmethyl) favor solid states, whereas smaller groups (e.g., methylphenyl) result in liquids .

Reactivity in Cross-Coupling Reactions

Silanols serve as nucleophiles in palladium-catalyzed cross-coupling reactions. Reactivity trends depend on substituent electronic and steric effects:

Key Findings :

- Arylsilanolates (e.g., dimethyl(aryl)silanol) are less reactive than alkenyl/alkynylsilanolates, requiring strong bases (Cs₂CO₃) and elevated temperatures .

- The triphenylmethyl group’s steric bulk likely further reduces reactivity, necessitating tailored catalysts (e.g., bulky phosphine ligands) to mitigate low yields .

Hydrolytic Stability and Condensation

Silanol condensation (SiOH → Si-O-Si) is influenced by substituent sterics and electronic effects:

Key Insights :

- This compound’s bulky triphenylmethyl group inhibits condensation by sterically shielding the silanol group, enhancing stability compared to unhindered silanols like dimethylsilanediol .

- In contrast, silica-supported silanols (e.g., in MCM-41) undergo condensation unless functionalized with hydrophobic groups (e.g., trimethylsilyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.